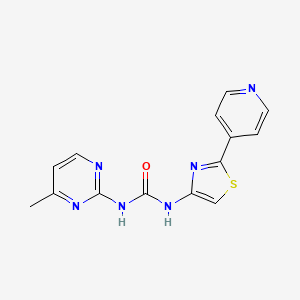
1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methylpyrimidine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a haloketone.
Coupling Reaction: The pyrimidine and thiazole rings are then coupled through a urea linkage, typically using a reagent such as phosgene or a suitable isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and thiazole rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl)urea: Lacks the thiazole ring.
1-(4-Methylpyrimidin-2-yl)-3-(2-thiazol-4-yl)urea: Lacks the pyridine ring.
1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)urea: Lacks the pyrimidine ring.
Uniqueness
1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea is unique due to the presence of both pyrimidine and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H12N6OS |
|---|---|
Molekulargewicht |
312.35 g/mol |
IUPAC-Name |
1-(4-methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C14H12N6OS/c1-9-2-7-16-13(17-9)20-14(21)19-11-8-22-12(18-11)10-3-5-15-6-4-10/h2-8H,1H3,(H2,16,17,19,20,21) |
InChI-Schlüssel |
IBKFMDVTTQENLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NC(=O)NC2=CSC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


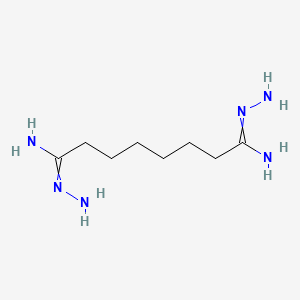
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
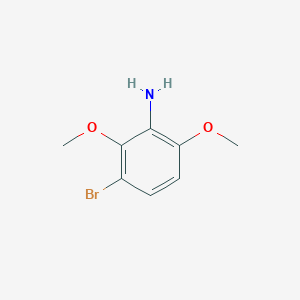
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
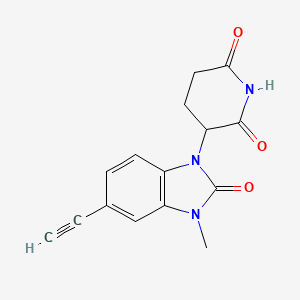

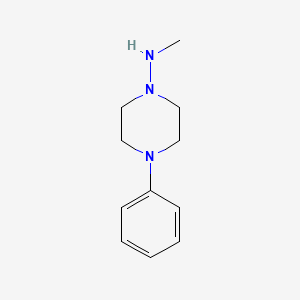
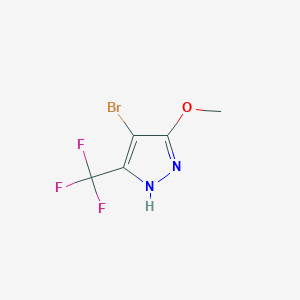
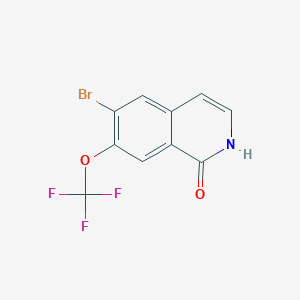
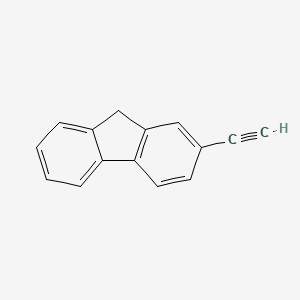
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
